1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
The compound “1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, a thiazole ring, a carboxamide group, and a fluorobenzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings, which are types of azole heterocycles. The fluorobenzene group would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and structural features. For example, the pyrazole and thiazole rings might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzene group might increase its lipophilicity, while the carboxamide group could form hydrogen bonds, affecting its solubility .Scientific Research Applications
Antituberculosis Activity
1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide demonstrates potential in antituberculosis research. A study synthesized a series of compounds, including one similar to this chemical, which showed promising activity against Mycobacterium tuberculosis, with significant inhibition of the MTB DNA gyrase enzyme and non-toxicity at tested concentrations (Jeankumar et al., 2013).
Synthesis of Heterocyclic Compounds
This compound has applications in the synthesis of various heterocyclic compounds. Research demonstrates its role in generating diverse chemical structures, contributing to the development of new materials and potential therapeutic agents (Fong et al., 2004).
Antimicrobial and Anticancer Properties
Compounds structurally related to this compound have been studied for their antimicrobial and anticancer properties. These studies include the synthesis of analogs with potential therapeutic applications against various bacterial strains and cancer cell lines (Başoğlu et al., 2013).
Fluorinated Analog Synthesis
The synthesis of fluorinated analogs of this compound has been explored, which is significant in the field of agricultural chemistry, particularly in the development of novel herbicides (Morimoto et al., 1990).
Fluorescent Dye Synthesis
It's involved in the synthesis of fluorescent dyes. These dyes, derived from the compound, exhibit a wide range of fluorescence and are utilized in various scientific applications, such as in bioimaging and material sciences (Witalewska et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of targets due to their diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, as antioxidants, they neutralize harmful free radicals, as analgesics, they inhibit pain signals, and as antimicrobials, they disrupt essential processes in microbial cells .
Biochemical Pathways
For example, as antioxidants, they are involved in the oxidative stress pathway, as analgesics, they are involved in the pain signaling pathway, and as antimicrobials, they interfere with various microbial metabolic pathways .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their specific chemical structure . For instance, some thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
As analgesics, they inhibit pain signals at the molecular level, reducing the perception of pain .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of thiazole derivatives . For instance, the solubility of these compounds in various solvents can affect their bioavailability and therefore their efficacy .
Future Directions
Properties
IUPAC Name |
2-ethyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4OS/c1-3-19-10(7-8(2)18-19)13(20)17-14-16-12-9(15)5-4-6-11(12)21-14/h4-7H,3H2,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSOYPNRIYPJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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